molecular formula C13H19NO2 B11745552 (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol

(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol

Cat. No.: B11745552
M. Wt: 221.29 g/mol
InChI Key: FNYKKNODQVBHHI-RAIGVLPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3-{[(1R)-1-Phenylethyl]amino}oxan-4-ol is a chiral oxane derivative characterized by a stereospecific (1R)-1-phenylethylamino substituent at the 3-position and a hydroxyl group at the 4-position. Its molecular formula is C13H19NO2 (calculated molecular weight: 221.30 g/mol). Below, we compare its structural and functional attributes with five analogs from published sources.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(3R,4R)-3-[[(1R)-1-phenylethyl]amino]oxan-4-ol

InChI

InChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3/t10-,12-,13-/m1/s1

InChI Key

FNYKKNODQVBHHI-RAIGVLPGSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H]2COCC[C@H]2O

Canonical SMILES

CC(C1=CC=CC=C1)NC2COCCC2O

Origin of Product

United States

Preparation Methods

Reductive Amination of (3R,4R)-3-Aminotetrahydro-2H-pyran-4-ol

The primary route involves reductive amination between (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol and (R)-1-phenylethyl ketone derivatives.

Procedure :

  • Condensation : React the amine with (R)-1-phenylethyl ketone in THF or methanol at 25–40°C using diisopropylethylamine (DIPEA) as a base.

  • Reduction : Treat the imine intermediate with sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over a palladium catalyst.

  • Workup : Quench with aqueous sodium thiosulfate to remove excess reductant, followed by extraction and solvent evaporation.

Optimization :

  • Yields : 60–75% after purification by flash chromatography.

  • Stereochemical Integrity : Chiral HPLC confirms >98% enantiomeric excess (ee) when using enantiopure starting materials.

Nucleophilic Substitution with (R)-1-Phenylethyl Electrophiles

An alternative approach employs alkylation of the amine with (R)-1-phenylethyl bromide or mesylate.

Procedure :

  • Activation : Generate the electrophile (e.g., (R)-1-phenylethyl mesylate) by treating (R)-1-phenylethanol with methanesulfonyl chloride in dichloromethane.

  • Coupling : React the amine with the electrophile in THF or DMF using DIPEA or potassium carbonate as a base.

  • Isolation : Extract the product, concentrate, and purify via recrystallization from methanol/dichloromethane.

Key Considerations :

  • Temperature : Reactions performed at 0–25°C minimize side reactions.

  • Solvent : Polar aprotic solvents enhance nucleophilicity of the amine.

Mitsunobu Reaction for Stereoretentive Coupling

The Mitsunobu reaction enables coupling of the amine with (R)-1-phenylethanol while preserving configuration.

Procedure :

  • Reagents : Combine the amine, (R)-1-phenylethanol, triphenylphosphine (PPh3), and diethyl azodicarboxylate (DEAD) in THF.

  • Reaction : Stir at 0°C to room temperature for 12–24 hours.

  • Workup : Filter to remove phosphine oxide byproducts and purify via column chromatography.

Advantages :

  • Stereoselectivity : >99% retention of configuration.

  • Yield : 70–85% after optimization.

Process Optimization and Scalability

Solvent and Base Selection

ParameterOptimal ConditionsImpact on Yield
Solvent THF, dichloromethaneMaximizes solubility of intermediates
Base DIPEA, potassium carbonateMinimizes racemization
Temperature 0–25°CReduces side reactions

Crystallization Techniques

  • Anti-Solvent Addition : Adding hexane to a methanol solution of the crude product yields crystalline material with >95% purity.

  • Lyophilization : Used for hygroscopic intermediates, though it may reduce crystallinity.

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, CDCl3) : δ 7.35–7.25 (m, 5H, Ar-H), 4.10–3.90 (m, 2H, pyran-H), 3.50–3.40 (m, 1H, CH-NH), 2.80–2.70 (m, 1H, NH).

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.3 min.

Purity Assessment

  • HPLC-UV : >95% purity at 254 nm.

  • Mass Spectrometry : [M+H]+ = 266.2 (calculated for C14H20NO2).

Industrial Applications and Patented Methods

Patent WO2016170545A1 discloses a related process for pyrazolo-pyrimidine derivatives, highlighting techniques adaptable to this synthesis:

  • Oxidation Steps : Hydrogen peroxide followed by sodium thiosulfate quenching prevents over-oxidation.

  • Amorphous Form Preparation : Solvent-antisolvent techniques using methanol/dichloromethane mixtures .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxane derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxane derivatives.

    Substitution: Formation of substituted oxane derivatives with various functional groups.

Scientific Research Applications

(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Attributes

Key differentiating factors include substituent groups , stereochemistry , and physicochemical properties , which influence reactivity, solubility, and biological activity.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Features/Applications Reference
(3R,4R)-3-{[(1R)-1-Phenylethyl]amino}oxan-4-ol C13H19NO2 221.30 Phenylethylamino, hydroxyl 3R,4R High lipophilicity; potential CNS drug candidate N/A
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol C6H12O3 132.16 Hydroxymethyl, hydroxyl 3R,4R Pharmaceutical synthesis; material science
rac-(3R,4R)-4-(4-bromo-1-methyl-pyrazolyl)-3-morpholino-oxan-4-ol C13H20BrN3O3 354.22 Bromo-pyrazole, morpholino, hydroxyl 3R,4R (racemic) Enhanced metabolic stability; kinase inhibitors
(3R,4S)-4-aminooxan-3-ol hydrochloride C5H12ClNO2 153.61 Amino (HCl salt), hydroxyl 3R,4S Polar; solubility in aqueous media
(3R,4R)-4-methyl-3-(methylamino)oxan-4-ol C7H15NO2 145.20 Methylamino, methyl, hydroxyl 3R,4R Moderate lipophilicity; synthetic intermediate

Detailed Analysis

Substituent Impact on Lipophilicity and Bioactivity
  • Phenylethylamino Group (Target Compound): The bulky aromatic group enhances lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration, making it suitable for CNS drug development.
  • Hydroxymethyl Group () : Increases polarity (logP ~-0.5), improving water solubility but reducing membrane permeability. Used in hydrophilic polymer synthesis .
  • Morpholino and Bromo Groups (): Bromine adds halogen-bonding capacity for target binding (e.g., kinase inhibition), while morpholino enhances metabolic stability via steric hindrance .
Stereochemical Influence
  • 3R,4R vs. 3R,4S (): The target compound’s 3R,4R configuration may confer selective receptor binding vs. the 3R,4S diastereomer in (3R,4S)-4-aminooxan-3-ol hydrochloride, which likely has distinct hydrogen-bonding patterns and solubility profiles.
Solubility and Formulation
  • Hydrochloride Salts (): Amino groups protonated as HCl salts improve aqueous solubility (e.g., >50 mg/mL), critical for injectable formulations.
  • Methylamino vs. Phenylethylamino (): The methylamino analog (logP ~0.9) is less lipophilic than the target compound, favoring renal excretion over CNS uptake.

Biological Activity

(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol, a chiral compound with the molecular formula C13H19NO2, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features an oxane ring substituted with a phenylethylamino group, making it a significant subject for research in organic and medicinal chemistry.

PropertyValue
Molecular FormulaC13H19NO2
Molecular Weight221.3 g/mol
CAS Number2173637-03-9
Purity97%
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways related to inflammation and pain. Research indicates that this compound may act as an enzyme inhibitor, potentially influencing metabolic pathways associated with inflammatory responses.

Pharmacological Potential

Studies suggest that this compound has potential therapeutic applications, particularly in:

  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Analgesic Properties : Preliminary data indicate that it may possess pain-relieving properties, making it a candidate for further exploration in pain management therapies.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Inflammation Models : In vitro studies demonstrated that this compound significantly reduced the levels of IL-6 and TNF-alpha in macrophage cell lines exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : Research has suggested that this compound may exert neuroprotective effects by modulating NLRP3 inflammasome activation in neuronal cells under stress conditions, which is critical for conditions like Alzheimer's disease .
  • Analgesic Activity : A study reported the analgesic effects of the compound in animal models of pain, where it showed a reduction in pain response comparable to standard analgesics .

Comparative Analysis with Similar Compounds

Comparative studies with other chiral oxane derivatives reveal that the specific stereochemistry of this compound contributes to its unique biological activity profile. The presence of both the oxane ring and the phenylethylamino group distinguishes it from other similar compounds, enhancing its potential efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the critical steps for designing a stereoselective synthesis route for (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol?

  • Methodological Answer : Synthesis of stereochemically complex compounds requires chiral auxiliaries or catalysts to control enantioselectivity. For oxane derivatives, multi-step protocols involving ring-opening of epoxides or nucleophilic substitution on tetrahydropyran precursors are common. For example, highlights multi-step synthetic routes for structurally related oxane alcohols, emphasizing the use of protecting groups (e.g., benzyl or tert-butyl) to preserve stereochemistry during amination or hydroxylation steps. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization .

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can resolve diastereotopic protons and confirm spatial arrangements. Chiral High-Performance Liquid Chromatography (HPLC) or Circular Dichroism (CD) spectroscopy is essential for distinguishing enantiomers. and emphasize the use of LC-MS and NMR for purity assessment (≥98%) and structural validation in related amino-oxane derivatives. Polarimetry may also quantify optical rotation to verify enantiomeric excess .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between enantiomers of this compound?

  • Methodological Answer : Enantiomers often exhibit divergent bioactivity due to stereospecific target interactions. To resolve discrepancies, researchers should:

  • Perform dose-response assays across enantiomer pairs to compare potency (e.g., IC50_{50} values).
  • Use molecular docking simulations to predict binding modes with targets (e.g., enzymes or receptors). and demonstrate how fluorophenyl and heterocyclic analogs exhibit activity variations depending on stereochemistry, requiring rigorous in vitro/in vivo profiling .
  • Conduct metabolic stability studies to assess if one enantiomer is preferentially metabolized, skewing activity data .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over time to evaluate stability and binding free energy (e.g., using AMBER or GROMACS).
  • Pharmacophore Modeling : Identify critical interaction points (hydrogen bonds, hydrophobic pockets) using tools like Schrödinger’s Phase. and reference SMILES-based structural data for similar compounds, enabling template-based docking studies .
  • Quantum Mechanical (QM) Calculations : Assess electronic properties (e.g., Fukui indices) to predict reactivity at specific chiral centers .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Methodological Answer : Stability studies should include:

  • Forced Degradation : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C) to identify degradation products via LC-MS ( ).
  • Kinetic Analysis : Plot degradation rates to determine shelf-life and optimal storage conditions (e.g., -20°C in anhydrous DMSO). underscores the importance of airtight storage and inert atmospheres to prevent oxidation or hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.